2-amino-1-(4-chlorophenyl)ethanone Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25404. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(4-chlorophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKMQHKVUWBLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969965 | |

| Record name | 2-Amino-1-(4-chlorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5467-71-0 | |

| Record name | Ethanone, 2-amino-1-(4-chlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5467-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-1-(4-chlorophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS No: 5467-71-0). As a key intermediate in the synthesis of various pharmaceuticals, a thorough understanding of its characteristics is paramount for researchers and drug development professionals.[1][2] This document delves into the structural, spectroscopic, and chromatographic properties of this compound, offering both foundational data and practical, field-proven methodologies for its analysis. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.

Introduction

This compound is a white to off-white crystalline powder.[1] Its molecular structure, featuring a primary amine and a ketone functional group, makes it a versatile building block in organic synthesis.[1] The hydrochloride salt form enhances the compound's stability and solubility, particularly in aqueous media, which is advantageous for various synthetic applications.[3] This guide will systematically explore the key physical parameters of this compound, providing a robust dataset for its identification, characterization, and utilization in research and development.

Chemical and Physical Properties

A summary of the fundamental physical and chemical properties of this compound is presented in the table below. This data has been compiled from various authoritative sources and represents typical values for this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 5467-71-0 | [2][4] |

| Molecular Formula | C₈H₉Cl₂NO | [1][2][4] |

| Molecular Weight | 206.07 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 262-265 °C | |

| Boiling Point | 301.6 °C (Predicted) | |

| Solubility | Soluble in water | [1][3] |

| Purity | Typically ≥98% | [5] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of identity for any chemical compound. The following sections provide an in-depth look at the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield, while the protons meta to the carbonyl group will appear slightly upfield. The para-chloro substituent will influence the precise chemical shifts.

-

Methylene Protons (-CH₂-): A singlet is anticipated for the methylene protons adjacent to the carbonyl group and the amino group. Due to the electron-withdrawing nature of the carbonyl group and the protonated amino group, this peak is expected to be in the range of δ 4.0-4.5 ppm.

-

Amine Protons (-NH₃⁺): A broad singlet is expected for the protons of the ammonium group, likely in the region of δ 8.0-9.0 ppm. The exact chemical shift and peak shape will be dependent on the solvent and concentration.

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 190-200 ppm.

-

Aromatic Carbons (Ar-C): Four signals are expected in the aromatic region (δ 125-140 ppm). The carbon bearing the chloro substituent and the carbon attached to the carbonyl group will have distinct chemical shifts from the other aromatic carbons.

-

Methylene Carbon (-CH₂-): The methylene carbon is expected to appear in the range of δ 45-55 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[7][8][9][10] The FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400-3000 | N-H Stretch | Broad absorption due to the ammonium salt (NH₃⁺). |

| ~1700 | C=O Stretch | Strong, sharp absorption characteristic of an aryl ketone. |

| ~1600, 1480 | C=C Stretch | Absorptions from the aromatic ring. |

| ~1100 | C-N Stretch | Characteristic of the amine group. |

| ~830 | C-H Bend | Out-of-plane bending for a para-substituted aromatic ring. |

| ~750 | C-Cl Stretch | Absorption due to the carbon-chlorine bond. |

The presence of a strong carbonyl peak and broad amine stretches are key diagnostic features in the IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[11][12][13][14] For 2-amino-1-(4-chlorophenyl)ethanone, the electron ionization (EI) mass spectrum would likely show the following key fragments:

-

Molecular Ion (M⁺): A peak corresponding to the free base (C₈H₈ClNO) at m/z ≈ 169.

-

Acylium Ion: A prominent peak resulting from the cleavage of the C-C bond alpha to the carbonyl group, leading to the [Cl-C₆H₄-CO]⁺ fragment at m/z ≈ 139. This is often a very stable and abundant ion.

-

Loss of CO: A subsequent fragmentation of the acylium ion can lead to the loss of carbon monoxide, resulting in a [Cl-C₆H₄]⁺ fragment at m/z ≈ 111.

-

CH₂NH₂ Fragment: A smaller peak corresponding to the [CH₂NH₂]⁺ fragment may be observed at m/z ≈ 30.

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[15][16][17][18] A robust and reliable HPLC method is crucial for quality control.

Experimental Protocol: Reverse-Phase HPLC Method

This section outlines a detailed, step-by-step methodology for the purity analysis of this compound.

Caption: HPLC Instrumentation and Chromatographic Conditions.

-

Mobile Phase A: HPLC grade water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: HPLC grade acetonitrile with 0.1% trifluoroacetic acid (TFA).

-

Diluent: Mobile Phase A.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

-

Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with diluent.

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in 10 mL of diluent to obtain a 1 mg/mL solution.

-

Further dilute to a final concentration of 0.1 mg/mL with the diluent.

-

Filter the solution through a 0.45 µm syringe filter before injection.

A gradient elution is recommended to ensure the separation of the main peak from any potential impurities with different polarities.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 15 | 10 | 90 |

| 20 | 10 | 90 |

| 22 | 90 | 10 |

| 30 | 90 | 10 |

-

Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

System Suitability: Before sample analysis, inject the working standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The theoretical plates for the main peak should be not less than 2000, and the tailing factor should be not more than 2.0.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal properties of a material, including its melting point and thermal stability. For this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point in the range of 262-265 °C.

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of this compound. The comprehensive data on its identity, structure, and purity, along with robust analytical methodologies, will serve as a valuable resource for scientists and researchers in the pharmaceutical industry. The provided protocols are designed to be readily implemented and validated in a laboratory setting, ensuring the reliable characterization of this important synthetic intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. rsc.org [rsc.org]

- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 8. youtube.com [youtube.com]

- 9. azooptics.com [azooptics.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 16. benchchem.com [benchchem.com]

- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 18. researchgate.net [researchgate.net]

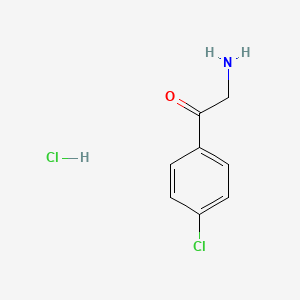

2-amino-1-(4-chlorophenyl)ethanone hydrochloride chemical structure

An In-Depth Technical Guide to 2-amino-1-(4-chlorophenyl)ethanone hydrochloride: Synthesis, Characterization, and Applications

Introduction

This compound (CAS No: 5467-71-0) is a pivotal chemical intermediate, recognized for its integral role as a building block in the synthesis of complex organic molecules.[1][2] Also known by synonyms such as 2-Amino-4'-chloroacetophenone Hydrochloride, this white crystalline powder is particularly significant in the pharmaceutical industry.[1] Its molecular architecture, featuring a reactive primary amine and a ketone functional group, makes it a versatile precursor for a wide array of active pharmaceutical ingredients (APIs).[3] Notably, it serves as a key starting material in the development of certain antidepressants, including selective serotonin reuptake inhibitors (SSRIs), and antihistamines.[3]

This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. Moving beyond a simple data sheet, this document elucidates the causal relationships behind its synthesis, provides a framework for its robust analytical characterization, details its applications, and outlines critical safety protocols, reflecting the insights of a Senior Application Scientist.

Part 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. The hydrochloride salt form of 2-amino-1-(4-chlorophenyl)ethanone enhances its stability and aqueous solubility, which are advantageous properties for synthetic applications.[3]

The structure consists of a central ethanone core. A 4-chlorophenyl group is attached to the carbonyl carbon, and a primary amino group is attached to the alpha-carbon. The amino group is protonated in the hydrochloride salt form.

Caption: Chemical Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 5467-71-0 | [1][4] |

| Molecular Formula | C₈H₉Cl₂NO | [4][5][6] |

| Molecular Weight | 206.07 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 262-265 °C | [3][7] |

| Solubility | Soluble in water | [1] |

| InChI Key | OVKMQHKVUWBLSV-UHFFFAOYSA-N | [1] |

| SMILES | Cl.NCC(=O)C1=CC=C(Cl)C=C1 |[1][5] |

Part 2: Synthesis and Mechanism

The classical and most reliable syntheses of α-amino ketones originate from the corresponding α-haloketones.[8] This pathway is favored due to the high reactivity of the α-carbon, making it susceptible to nucleophilic substitution. For the synthesis of a primary α-amino ketone such as the target compound, the Delépine reaction offers a highly efficient and selective method.[9]

Chosen Methodology: The Delépine Reaction

The Delépine reaction synthesizes primary amines from reactive alkyl halides—including α-haloketones—by using hexamethylenetetramine (urotropine) as an ammonia surrogate.[10][11] Its primary advantages are the selective formation of the primary amine without significant side reactions (like over-alkylation common with ammonia) and the use of readily available, stable reagents under relatively mild conditions.[10] The reaction proceeds in two distinct, high-yielding stages: the formation of a quaternary ammonium salt and its subsequent acid-catalyzed hydrolysis.[11][12]

Caption: Workflow for the Delépine Synthesis of the Target Compound.

Experimental Protocol

This protocol is a self-validating system. The successful precipitation in Step 1 and the final isolation of a crystalline solid provide physical confirmation, while spectroscopic analysis serves as the ultimate validation.

Starting Material: 2-chloro-1-(4-chlorophenyl)ethanone (CAS: 937-20-2).[13][14]

Step 1: Formation of the Hexamethylenetetraminium Salt

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-chloro-1-(4-chlorophenyl)ethanone in chloroform.

-

Add 1.1 equivalents of hexamethylenetetramine to the solution. The reaction is often exothermic.

-

Stir the mixture at room temperature or gentle reflux. The quaternary ammonium salt is insoluble in chloroform and will precipitate out of the solution, driving the reaction to completion.[11]

-

Monitor the reaction progress via Thin Layer Chromatography (TLC) by observing the disappearance of the starting α-haloketone spot.

-

Once the reaction is complete (typically a few hours), cool the mixture and collect the precipitated white solid by vacuum filtration.

-

Wash the solid with cold chloroform or diethyl ether to remove any unreacted starting material and dry it under vacuum. This intermediate salt is typically used in the next step without further purification.

Step 2: Acidic Hydrolysis to Yield the Amine Hydrochloride

-

Suspend the dried quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 v/v solution).

-

Heat the mixture to reflux. During this step, the hexamine cage is hydrolyzed, releasing the primary amine, which is immediately protonated to form the hydrochloride salt, along with ammonium chloride and formaldehyde.[10][11] The formaldehyde often reacts with the ethanol solvent to form diethyl acetal.

-

Continue refluxing for several hours until the hydrolysis is complete (can be monitored by TLC).

-

Cool the reaction mixture in an ice bath. The desired product, this compound, will crystallize out of the solution.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold ethanol to remove soluble byproducts like ammonium chloride.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

-

Dry the final product under vacuum to yield a white to off-white crystalline powder.

Part 3: Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound. The following data are predictive, based on the known chemical structure, and represent the expected results for a successfully synthesized batch.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.5 | Broad Singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium group are deshielded and often exchange, appearing as a broad signal. |

| ~8.0 | Doublet | 2H | Ar-H | Aromatic protons ortho to the carbonyl group are deshielded by its electron-withdrawing effect. |

| ~7.6 | Doublet | 2H | Ar-H | Aromatic protons meta to the carbonyl group. |

| ~4.5 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the carbonyl group and the ammonium group. |

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3100-2800 | Broad, Strong | N-H stretch | Characteristic broad absorption for the ammonium (-NH₃⁺) group in the hydrochloride salt. |

| ~1690 | Strong | C=O stretch | Carbonyl stretch, typical for an aryl ketone. |

| ~1600, ~1490 | Medium | C=C stretch | Aromatic ring stretching vibrations. |

| ~1100-1000 | Strong | C-Cl stretch | Stretching vibration for the aryl-chloride bond. |

Mass Spectrometry (MS-ESI+): For the free base (C₈H₈ClNO), the expected molecular ion peak [M+H]⁺ would be at m/z ≈ 170.0, corresponding to the protonated molecule. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak at ~33% the intensity of M) would be a key diagnostic feature.

Part 4: Applications in Research and Drug Development

The utility of this compound lies in its bifunctional nature, providing two distinct reaction sites for molecular elaboration. The primary amine can be readily acylated, alkylated, or used in cyclization reactions, while the ketone can undergo reduction, reductive amination, or condensation.

This compound is a well-established intermediate in multi-step syntheses.[3][6] Its structure is a common feature in molecules designed to interact with biological targets in the central nervous system.[15]

Caption: Logical workflow from the intermediate to a final API.

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. This compound is classified as hazardous.

Table 4: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Reference |

|---|

|

| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

Handling and Personal Protective Equipment (PPE):

-

Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[16][17]

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16][18]

-

Avoid generating dust during handling. Use dry clean-up procedures like careful sweeping or vacuuming with an explosion-proof machine.[16]

-

Wash hands thoroughly with soap and water after handling.[16]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[19]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[19]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[19]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give a glass of water to drink. Seek immediate medical attention.[16]

Storage:

-

Store in a cool, dry, well-ventilated place.[18]

-

Keep the container tightly sealed to prevent moisture absorption.[17]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[17]

Conclusion

This compound is more than a catalog chemical; it is a versatile and valuable tool in the arsenal of the synthetic and medicinal chemist. Its reliable synthesis via the Delépine reaction from its corresponding α-haloketone provides a straightforward entry point to this key intermediate. A thorough understanding of its properties, coupled with robust analytical validation and strict adherence to safety protocols, enables its effective and safe application in the complex workflows of drug discovery and development. This guide provides the foundational knowledge for researchers to confidently incorporate this building block into their synthetic programs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. 1stsci.com [1stsci.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 5467-71-0 [sigmaaldrich.cn]

- 8. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 9. scribd.com [scribd.com]

- 10. Delépine reaction - Wikipedia [en.wikipedia.org]

- 11. Delepine reaction [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]

- 14. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. biosynth.com [biosynth.com]

- 19. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS: 5467-71-0)

Introduction: A Keystone Intermediate in Modern Pharmaceutical Synthesis

2-amino-1-(4-chlorophenyl)ethanone hydrochloride, registered under CAS number 5467-71-0, is a pivotal chemical intermediate with significant applications in the realms of pharmaceutical research and development.[1][2] This white to off-white crystalline powder is structurally an α-amino ketone, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1][3] Its hydrochloride salt form enhances stability and solubility, making it amenable to a variety of reaction conditions.[1] The primary utility of this compound lies in its role as a precursor for the synthesis of a range of active pharmaceutical ingredients (APIs), most notably certain antidepressants and antihistamines. The presence of a primary amine and a ketone functional group within the same molecule allows for diverse chemical modifications, paving the way for the construction of more complex therapeutic agents.[1] This guide provides a comprehensive technical overview of its synthesis, characterization, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and safety requirements is fundamental for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5467-71-0 | [1][2][3] |

| Molecular Formula | C₈H₉Cl₂NO | [1][2] |

| Molecular Weight | 206.07 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 263-265 °C | [3] |

| Solubility | Soluble in water | [1] |

| IUPAC Name | 2-amino-1-(4-chlorophenyl)ethanone;hydrochloride | [3] |

| Synonyms | 2-Amino-4'-chloroacetophenone hydrochloride | [1] |

Safety and Handling:

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[3] The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Standard laboratory safety protocols, including the use of a fume hood, safety goggles, and chemical-resistant gloves, should be strictly followed during handling.

Synthesis Pathway: The Delépine Reaction

A robust and reliable method for the synthesis of primary amines from alkyl halides is the Delépine reaction. This method is particularly well-suited for producing 2-amino-1-(4-chlorophenyl)ethanone from its corresponding α-bromo precursor. The reaction proceeds in two main stages: the formation of a hexaminium salt, followed by acid-catalyzed hydrolysis to yield the primary amine hydrochloride.

The overall synthetic workflow can be visualized as follows:

References

2-amino-1-(4-chlorophenyl)ethanone hydrochloride molecular weight

An In-depth Technical Guide to 2-amino-1-(4-chlorophenyl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical synthesis. The document delves into its core chemical properties, analytical characterization, applications in drug development, and essential safety protocols, structured to provide field-proven insights for laboratory and research professionals.

Core Chemical Identity and Physicochemical Properties

This compound is a well-defined organic salt primarily utilized as a building block in the synthesis of more complex molecules.[1] Its hydrochloride form enhances stability and solubility, particularly in aqueous media, which is advantageous for various synthetic reaction conditions.[2]

Nomenclature and Key Identifiers

Precise identification is critical in research and development. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 5467-71-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₉Cl₂NO | [1][3][4][5][7] |

| Molecular Weight | 206.07 g/mol | [1][2][3][6][8][9] |

| IUPAC Name | This compound | [6] |

| Common Synonyms | 2-Amino-4'-chloroacetophenone hydrochloride | [1][3] |

| MDL Number | MFCD00193061 | [2][5][6] |

| InChI Key | OVKMQHKVUWBLSV-UHFFFAOYSA-N | [3][6] |

Chemical Structure

The molecule's structure, consisting of a 4-chlorophenyl ring attached to an aminoethanone backbone, provides its reactive characteristics. The primary amine and the ketone functional groups are key sites for further chemical modification.[2]

Caption: 2D structure of this compound.

Physicochemical Data

The physical properties of the compound are essential for its handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 262-265 °C | [2][6] |

| Boiling Point | 301.6 °C (of free base) | [2] |

| Solubility | Soluble in water | [3] |

Role in Pharmaceutical Synthesis

The primary value of this compound lies in its role as a versatile intermediate for creating active pharmaceutical ingredients (APIs).[1][2][3] Its bifunctional nature (amine and ketone groups) allows for a wide range of subsequent chemical transformations. It is particularly noted as a key starting material in the synthesis of certain antidepressants, such as selective serotonin reuptake inhibitors (SSRIs), and antihistamines.[2]

The general workflow involves using this molecule as a scaffold, where the amino group can be functionalized or the ketone can be reduced or converted to another functional group, leading to the final target API.

Caption: General synthetic workflow illustrating the role of the title compound.

Analytical Characterization and Quality Control

Ensuring the purity and identity of starting materials is a foundational principle of chemical synthesis and drug development. A multi-step analytical approach is required for the validation of this compound.

Standard Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and quantify any impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups (e.g., C=O of the ketone, N-H of the amine).

Protocol: Purity Assessment by RP-HPLC

This protocol describes a self-validating system for determining the purity of a batch of this compound.

Objective: To quantify the purity of the compound and identify any related substances.

Methodology:

-

Reagent and Standard Preparation:

-

Prepare a stock solution of a certified reference standard of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Prepare a sample solution of the batch to be tested at the same concentration.

-

The mobile phase consists of Solvent A (0.1% Trifluoroacetic Acid in Water) and Solvent B (0.1% Trifluoroacetic Acid in Acetonitrile). The choice of a C18 column is based on its proven efficacy in retaining and separating small aromatic molecules like the analyte.

-

-

Instrumentation & Chromatographic Conditions:

-

Instrument: HPLC system with a UV-Vis detector.

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient elution is often chosen to ensure separation of early-eluting polar impurities and late-eluting non-polar impurities. For example: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25-30 min, return to 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~254 nm, where the chlorophenyl chromophore exhibits strong absorbance.

-

Injection Volume: 10 µL.

-

-

Analysis and Validation:

-

Inject the reference standard to establish the retention time and peak area.

-

Inject the test sample. The primary peak should match the retention time of the standard.

-

Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

This protocol is self-validating as the reference standard provides a benchmark for retention time and detector response, ensuring system suitability before sample analysis.

-

Caption: A typical Quality Control (QC) workflow for incoming chemical intermediates.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

GHS Hazard Classification

| Hazard | Code | Description | Pictogram |

| Acute Toxicity | H302 | Harmful if swallowed | GHS07 (Exclamation Mark)[6] |

| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark)[6] |

| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark)[6] |

| Respiratory Irritation | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark)[6] |

Signal Word: Warning [6]

Recommended Procedures

-

Handling: Use in a well-ventilated area or a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[9][12] Avoid generating dust.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[2][4][6]

-

First Aid:

Conclusion

This compound is a compound of significant utility in the pharmaceutical industry. Its well-defined chemical properties, coupled with established analytical methods for quality control, make it a reliable building block for the synthesis of various therapeutic agents.[1][2] A thorough understanding of its characteristics, handling requirements, and role in synthetic pathways is essential for any researcher or drug development professional working with this intermediate.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [myskinrecipes.com]

- 3. Page loading... [guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1stsci.com [1stsci.com]

- 6. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. chemuniverse.com [chemuniverse.com]

- 9. capotchem.com [capotchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. biosynth.com [biosynth.com]

An In-Depth Technical Guide to the Solubility of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the solubility characteristics of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS 5467-71-0). While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, this document synthesizes the core physicochemical principles that govern its solubility. Furthermore, it provides detailed, field-proven methodologies to enable researchers to determine its thermodynamic solubility with precision.

Executive Summary: Understanding the Molecule

This compound is a white to off-white crystalline powder.[1] As a key intermediate in pharmaceutical synthesis, understanding its solubility is paramount for process development, formulation design, and ensuring bioavailability.[1][2] Structurally, it is the hydrochloride salt of a primary amine. This salt form is intentionally created to enhance the stability and aqueous solubility of the parent molecule, 2-amino-1-(4-chlorophenyl)ethanone.[3] The protonation of the primary amino group by hydrochloric acid results in an ammonium salt, which is significantly more polar than the free base, thereby favoring dissolution in polar solvents.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5467-71-0 | [5] |

| Molecular Formula | C₈H₉Cl₂NO | [5] |

| Molecular Weight | 206.07 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 263-265 °C | [6] |

The Physicochemical Basis of Solubility

The solubility of this compound is governed by the interplay of its molecular structure with the properties of the solvent. As an amine salt, its dissolution is primarily influenced by solvent polarity, pH, temperature, and the presence of other ions in the solution.[4][7]

The "Like Dissolves Like" Principle: Solvent Selection

The adage "like dissolves like" is the foundational principle for predicting solubility. The ammonium chloride group imparts a strong ionic and polar character to the molecule. Consequently, it is expected to exhibit its highest solubility in polar protic solvents capable of forming strong hydrogen bonds and solvating the ions effectively.

-

High Expected Solubility: Water, Methanol, Ethanol. These solvents can effectively solvate both the protonated amine and the chloride counter-ion.

-

Moderate to Low Expected Solubility: Polar aprotic solvents like Acetonitrile, Acetone, and Ethyl Acetate.

-

Negligible Expected Solubility: Non-polar solvents such as Toluene, Hexane, and Dichloromethane.

The Critical Role of pH

As the salt of a weak base (the primary amine), the aqueous solubility of this compound is highly dependent on the pH of the medium.

-

Acidic pH (Low pH): In acidic solutions, the equilibrium is shifted towards the protonated (ammonium ion) form. This ionized form is more water-soluble. Therefore, the compound's solubility will be highest at low pH values.

-

Basic pH (High pH): As the pH increases, the ammonium ion will be deprotonated to form the free base, 2-amino-1-(4-chlorophenyl)ethanone. This free base is significantly less polar and thus less water-soluble, which can lead to precipitation.

Caption: Relationship between pH and molecular form.

The Common-Ion Effect

When dissolving this compound in an aqueous medium that already contains chloride ions (e.g., buffered saline solutions), the solubility can be suppressed. This phenomenon, known as the common-ion effect, is due to Le Châtelier's principle. The excess chloride ions in the solution shift the dissolution equilibrium back towards the solid, undissolved salt, thereby reducing its apparent solubility. This is a critical factor to consider when developing formulations for physiological media, which naturally contain a significant concentration of chloride ions.[1]

Experimental Determination of Thermodynamic Solubility

For drug development and research, the thermodynamic solubility is the most relevant value. It represents the true equilibrium concentration of a solute in a saturated solution in the presence of excess solid. The "shake-flask" method is the gold-standard technique for this determination.[8]

Workflow for Solubility Determination

The process involves achieving equilibrium between the solid compound and the solvent, followed by separation of the saturated solution and quantification of the dissolved compound.

Caption: Thermodynamic solubility determination workflow.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in a selected solvent at a controlled temperature (e.g., 25°C and 37°C).

Materials:

-

This compound (purity >98%)

-

High-purity solvents (e.g., deionized water, methanol, phosphate buffer pH 7.4)

-

Glass vials with screw caps

-

Thermostatic shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge and/or syringe filters (0.22 µm or 0.45 µm, chemically compatible)

-

Calibrated volumetric flasks and pipettes

-

Validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of glass vials (in triplicate for each solvent and temperature). "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point could be ~10-20 mg of solid per 1 mL of solvent.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium. For thermodynamic solubility, this is typically 24 to 48 hours.[9] A preliminary time-course experiment can be run to confirm the point at which the concentration of the dissolved solute no longer increases.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the experimental temperature for a short period to allow larger particles to settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Separate the saturated liquid phase from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10-15 minutes) and carefully collect the clear supernatant.

-

Filtration: Use a syringe to draw the supernatant and pass it through a chemically resistant filter (e.g., PTFE or PVDF) into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

-

-

Quantification:

-

Accurately dilute the clear, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated RP-HPLC method to determine the concentration of the dissolved compound.[10]

-

-

Data Analysis:

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Report the mean and standard deviation of the triplicate measurements.

-

It is also good practice to analyze the remaining solid using a technique like X-ray powder diffraction (XRPD) to ensure the compound has not changed its solid form (e.g., converted to the free base) during the experiment.[8]

-

Analytical Methodology: Quantification by RP-HPLC

A robust and validated RP-HPLC method is essential for accurately quantifying the concentration of the dissolved compound. While a specific validated method for this compound is not detailed in the literature, a standard method can be developed based on its structural similarity to other aminoacetophenone derivatives.[8][10]

Table 2: Representative RP-HPLC Method Parameters

| Parameter | Recommended Condition | Rationale / Causality |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier to ensure the amine is protonated, leading to sharp, symmetrical peaks.[8] |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Elution | Isocratic or Gradient | Start with a higher percentage of Mobile Phase A and ramp up B to elute the compound. An isocratic method (e.g., 50:50 A:B) may be sufficient if impurities are not a concern.[11] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times.[11] |

| Detection | UV at ~225 nm or ~254 nm | The chlorophenyl and ketone chromophores should provide strong UV absorbance. |

| Injection Volume | 10 µL | Standard volume; can be adjusted based on sensitivity. |

Self-Validation: The HPLC method must be validated for linearity, accuracy, and precision according to standard guidelines (e.g., ICH Q2(R1)) to ensure trustworthy and reproducible results.

Conclusion and Future Outlook

This compound is a polar, ionic compound with an inherent design for enhanced aqueous solubility, particularly in acidic conditions. Its solubility is a multifactorial property critically influenced by solvent choice, pH, and the common-ion effect. While published quantitative data is scarce, this guide provides the fundamental principles and a robust, industry-standard experimental framework for its determination. By employing the detailed shake-flask and RP-HPLC methodologies, researchers can generate the high-quality, reliable solubility data essential for advancing their research and development objectives.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. quora.com [quora.com]

- 4. Amine - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Separation of 2’-Aminoacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. enamine.net [enamine.net]

- 10. benchchem.com [benchchem.com]

- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride: A Monoamine Oxidase Inhibition Hypothesis

Abstract

This technical guide delineates the hypothesized mechanism of action for 2-amino-1-(4-chlorophenyl)ethanone hydrochloride, a compound of interest in pharmaceutical research. Based on a comprehensive analysis of its molecular architecture, we propose that its primary pharmacological activity stems from the inhibition of monoamine oxidase (MAO) enzymes. This document provides a detailed exposition of this hypothesis, the underlying scientific rationale, and a rigorous experimental framework for its validation. The intended audience for this guide includes researchers, scientists, and professionals engaged in drug discovery and development.

Introduction and Core Hypothesis

This compound is a synthetic organic compound that has been identified as a key intermediate in the synthesis of various pharmaceutical agents, notably antidepressants and antihistamines.[1][2] Its structural resemblance to known psychoactive compounds, particularly those belonging to the phenethylamine class, suggests a potential interaction with monoaminergic systems in the central nervous system (CNS).

The core hypothesis of this guide is that This compound functions as a competitive inhibitor of monoamine oxidase (MAO) , with a potential selectivity for one of the two major isoforms, MAO-A or MAO-B. MAO enzymes are critical regulators of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, in the brain.[3][4] Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the therapeutic effects of many antidepressant and anti-Parkinsonian drugs.[4][5]

The rationale for this hypothesis is grounded in the structure-activity relationships (SAR) of known MAO inhibitors. The 2-amino-1-phenylethanone scaffold present in the target molecule is a common feature in many compounds that exhibit affinity for MAO enzymes.[2][6] The presence of a halogen (chlorine) at the para-position of the phenyl ring is also a feature observed in some MAO inhibitors and can influence binding affinity and selectivity.[6]

Proposed Mechanism of Action: A Structural Perspective

The proposed interaction between this compound and the active site of MAO is predicated on the following structural features:

-

The Phenethylamine-like Backbone: The core structure of the molecule mimics that of endogenous monoamine neurotransmitters, allowing it to be recognized by and bind to the active site of MAO.

-

The Primary Amine Group: This functional group is crucial for the initial interaction with the enzyme's active site, likely forming hydrogen bonds with key amino acid residues.

-

The Phenyl Ring: The aromatic ring is expected to engage in hydrophobic and π-π stacking interactions within the enzyme's substrate-binding cavity.

-

The Para-Chloro Substituent: The chlorine atom at the para-position of the phenyl ring can modulate the electronic properties and steric bulk of the molecule, potentially influencing its affinity and selectivity for MAO-A versus MAO-B.[6]

We postulate a competitive and reversible mode of inhibition. In this model, the compound competes with endogenous monoamine substrates for binding to the active site of MAO. The reversibility of the inhibition implies that the compound does not form a covalent bond with the enzyme, allowing for a more transient and potentially safer pharmacological profile compared to irreversible inhibitors.

Signaling Pathway: The Role of MAO in Neurotransmitter Metabolism

To visualize the context of the proposed mechanism, the following diagram illustrates the role of MAO in the degradation of monoamine neurotransmitters and the impact of its inhibition.

Caption: Proposed MAO Inhibition by this compound.

Experimental Validation Protocols

To rigorously test the hypothesis of MAO inhibition, a series of in vitro and cell-based assays are proposed. These protocols are designed to be self-validating through the inclusion of appropriate controls and orthogonal assays.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for validating the mechanism of action.

Caption: Experimental workflow for validating the proposed mechanism of action.

In Vitro MAO Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant MAO-A and MAO-B.

Methodology: A fluorometric or luminescent assay will be employed to measure MAO activity.[1][7]

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound.

-

Reconstitute human recombinant MAO-A and MAO-B enzymes in assay buffer.

-

Prepare substrate solutions: kynuramine for MAO-A and benzylamine for MAO-B.[3]

-

Prepare a detection reagent containing a fluorescent or luminescent probe.[1]

-

-

Assay Procedure:

-

In a 96-well microplate, add the test compound dilutions.

-

Include positive controls (clorgyline for MAO-A, selegiline for MAO-B) and a vehicle control (DMSO).[8][9]

-

Add the MAO enzyme to each well and pre-incubate.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and add the detection reagent.

-

Measure the fluorescence or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Kinetic Studies for Mode of Inhibition

Objective: To determine the kinetic parameters (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) of this compound.

Methodology: Enzyme kinetics will be studied by measuring the initial reaction velocities at varying concentrations of both the substrate and the inhibitor.

Step-by-Step Protocol:

-

Assay Setup:

-

Set up a matrix of reactions with varying concentrations of the substrate (e.g., kynuramine for MAO-A) and the test compound.

-

Include a control series with no inhibitor.

-

-

Data Collection:

-

Measure the initial reaction rates for each condition.

-

-

Data Analysis:

-

Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

-

Analyze the plots to determine the mode of inhibition.

-

Calculate the inhibition constant (Ki) from the data.[10]

-

Cell-Based Assay for Neurotransmitter Levels

Objective: To assess the effect of this compound on the levels of monoamine neurotransmitters in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

Methodology: High-performance liquid chromatography (HPLC) with electrochemical detection will be used to quantify neurotransmitter levels in cell lysates.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells to a suitable confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Include a vehicle-treated control group.

-

-

Sample Preparation:

-

Lyse the cells and collect the supernatant.

-

Prepare the samples for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the samples into an HPLC system equipped with an electrochemical detector.

-

Quantify the levels of dopamine, serotonin, and norepinephrine by comparing the peak areas to those of known standards.

-

-

Data Analysis:

-

Compare the neurotransmitter levels in the treated groups to the control group.

-

Determine if the compound leads to a statistically significant increase in monoamine levels.

-

Hypothetical Data and Expected Outcomes

Based on the proposed mechanism and the known properties of structurally similar compounds, the following is a table of hypothetical data that could be expected from the experimental validation.

| Parameter | MAO-A | MAO-B | Selectivity Index (MAO-B/MAO-A) |

| IC50 (µM) | 1.5 | 0.2 | 0.13 |

| Ki (µM) | 0.8 | 0.1 | 0.125 |

| Mode of Inhibition | Competitive | Competitive | - |

Interpretation of Expected Results:

-

The lower IC50 and Ki values for MAO-B would suggest that this compound is a more potent inhibitor of this isoform.

-

A selectivity index of less than 1 would indicate a preference for MAO-B.

-

A competitive mode of inhibition would be consistent with the hypothesis that the compound competes with endogenous substrates for binding to the active site.

-

The cell-based assay is expected to show a dose-dependent increase in the intracellular levels of dopamine, consistent with the inhibition of MAO.

Conclusion

The structural characteristics of this compound strongly support the hypothesis that it acts as a monoamine oxidase inhibitor. The experimental framework detailed in this guide provides a comprehensive and rigorous approach to validate this proposed mechanism of action. The successful completion of these studies would not only elucidate the pharmacological profile of this compound but also provide a strong foundation for its further development as a potential therapeutic agent for neurological disorders.

References

- 1. MAO-Glo™ Assay Systems [promega.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Pharmaceutical Intermediate: 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride

Foreword: Unveiling the Potential of a Key Building Block

In the intricate world of pharmaceutical development, the journey from a simple molecule to a life-saving drug is both an art and a science. Central to this journey are the unsung heroes: the pharmaceutical intermediates. These molecules, while not active drugs themselves, form the critical framework upon which complex active pharmaceutical ingredients (APIs) are built. This guide provides an in-depth technical exploration of one such pivotal intermediate: 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS No: 5467-71-0).

This document is crafted for the discerning audience of researchers, scientists, and drug development professionals. It moves beyond a mere recitation of data to offer a narrative grounded in scientific integrity and practical, field-tested insights. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and analyses. Every key claim is substantiated with citations to authoritative sources, ensuring a foundation of trustworthiness.

Core Identity and Physicochemical Profile

This compound, also known by synonyms such as 2-Amino-4'-chloroacetophenone Hydrochloride, is a white to off-white crystalline powder.[1] Its molecular formula is C8H9Cl2NO, with a molecular weight of approximately 206.07 g/mol .[1][2][3]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 5467-71-0 | [1][2][4] |

| Molecular Formula | C8H9Cl2NO | [1][2][4] |

| Molecular Weight | ~206.07 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 262-265 °C | [5] |

| Solubility | Soluble in water | [1] |

The structure, featuring a 4-chlorophenyl ring attached to an α-amino ketone moiety, is the key to its versatility as a pharmaceutical intermediate.[1] The hydrochloride salt form is preferred in laboratory and industrial settings as it enhances the compound's stability and solubility, particularly in aqueous media, compared to its free base form.[5]

Synthesis Strategy: From Precursor to a Versatile Intermediate

The synthesis of this compound is a multi-step process that demands precision and a deep understanding of reaction mechanisms. A common and effective synthetic route starts from the readily available 4'-chloroacetophenone.[6][7][8]

Synthetic Pathway Overview

The transformation of 4'-chloroacetophenone into the target intermediate typically involves an initial halogenation at the alpha-carbon, followed by the introduction of the amino group. The Delepine reaction is a classic and reliable method for this purpose.[9][10][11]

Caption: A typical synthetic pathway for this compound.

In-Depth Experimental Protocol

Step 1: α-Bromination of 4'-Chloroacetophenone

-

Causality: The α-carbon of the ketone is susceptible to electrophilic attack due to the electron-withdrawing nature of the carbonyl group. Bromination at this position creates a reactive alkyl halide, which is an excellent substrate for subsequent nucleophilic substitution.

-

Methodology:

-

In a well-ventilated fume hood, dissolve 4'-chloroacetophenone in a suitable solvent such as glacial acetic acid or chloroform.

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature with vigorous stirring.

-

Monitor the reaction by observing the disappearance of the reddish-brown color of bromine.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to remove any excess bromine.

-

Isolate the product, 2-bromo-1-(4-chlorophenyl)ethanone, by extraction and purify by recrystallization.

-

Step 2: The Delepine Reaction for Primary Amine Synthesis

-

Causality: The Delepine reaction offers a selective route to primary amines from alkyl halides, avoiding the over-alkylation often seen with other amination methods.[10] Hexamethylenetetramine serves as a solid, stable, and non-volatile source of ammonia.[9] The reaction proceeds via an SN2 mechanism to form a quaternary ammonium salt.[9][12]

-

Methodology:

-

Dissolve the purified 2-bromo-1-(4-chlorophenyl)ethanone in a solvent like chloroform.

-

Add a slight excess of hexamethylenetetramine and stir the mixture at room temperature. The quaternary ammonium salt will precipitate out of the solution.[9]

-

Filter the solid salt and wash with fresh solvent to remove any unreacted starting materials.

-

Step 3: Acidic Hydrolysis to Yield the Final Product

-

Causality: The quaternary ammonium salt is stable but can be hydrolyzed under acidic conditions to release the primary amine.[10][13] Refluxing in ethanolic hydrochloric acid cleaves the C-N bonds within the hexamine cage, liberating the desired primary amine as its hydrochloride salt.[13]

-

Methodology:

-

Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete.

-

Cool the reaction mixture in an ice bath to precipitate the this compound.

-

Filter the crystalline product, wash with cold ethanol, and dry under vacuum.

-

Rigorous Analytical Characterization

To ensure the suitability of this intermediate for pharmaceutical synthesis, its identity and purity must be unequivocally confirmed. A multi-pronged analytical approach is essential.

Table 2: Standard Analytical Techniques and Expected Outcomes

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Distinct signals for aromatic protons, the α-methylene protons adjacent to the carbonyl and amino groups, and the ammonium protons. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances corresponding to the carbonyl carbon, the aromatic carbons (including the carbon bonded to chlorine), and the α-carbon. |

| FT-IR | Functional Group Identification | Characteristic absorption bands for N-H stretching (of the ammonium salt), C=O stretching (ketone), and aromatic C-H and C-C stretching. |

| HPLC | Purity Assessment | A single major peak with a purity level typically exceeding 98% for use in API synthesis.[4] |

| Mass Spec. | Molecular Weight Verification | The mass spectrum should show a molecular ion peak corresponding to the free base of the compound. |

Critical Applications in API Synthesis

This compound is a valuable precursor in the synthesis of a variety of APIs, particularly those containing a phenethylamine or related structural motif.[1] Its amine and ketone functionalities provide two reactive handles for further molecular elaboration.[5]

Generalized Synthetic Utility Workflow

The following diagram illustrates a general workflow for how this intermediate can be transformed into a more complex API.

Caption: A generalized workflow illustrating the synthetic utility of the intermediate.

An example of its application is in the synthesis of certain classes of psychoactive compounds. For instance, the primary amine can be alkylated, and the ketone can be reduced to an alcohol, forming a 2-amino-1-phenylethanol backbone, a common feature in many biologically active molecules.[14]

Safety, Handling, and Storage Protocols

As a responsible scientist, adherence to strict safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.

-

Handling: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of the powder.[15] Avoid contact with skin and eyes.[15]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16]

-

Toxicity: While comprehensive toxicological data may not be readily available, it is prudent to treat this compound with caution.[15] Refer to the Safety Data Sheet (SDS) for detailed hazard information.[17] The compound is classified with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion: A Foundation for Innovation

This compound stands as a testament to the crucial role of well-designed intermediates in the pharmaceutical industry. Its robust synthesis, versatile reactivity, and strategic importance in the construction of complex APIs make it an indispensable tool for medicinal chemists. This guide has aimed to provide not just the "what" and "how," but the "why" behind the science and protocols associated with this compound. By understanding these fundamental principles, researchers can unlock its full potential in the ongoing quest for novel and effective therapeutics.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Acetophenone, 2-amino-4'-chloro-, hydrochloride | C8H9Cl2NO | CID 21636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [myskinrecipes.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Delepine reaction [organic-chemistry.org]

- 10. Delépine reaction - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. scribd.com [scribd.com]

- 13. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]

- 14. chemimpex.com [chemimpex.com]

- 15. biosynth.com [biosynth.com]

- 16. fishersci.com [fishersci.com]

- 17. capotchem.com [capotchem.com]

role of 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in organic synthesis

An In-Depth Technical Guide to the Role of 2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride in Organic Synthesis

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No. 5467-71-0) is a bifunctional organic compound that has emerged as a critical building block in the landscape of synthetic chemistry.[1][2] Structurally, it is an α-amino ketone, a class of compounds prized for the dual reactivity offered by the adjacent amino and carbonyl groups.[3][4] This white to off-white crystalline powder, often referred to as 2-Amino-4'-chloroacetophenone Hydrochloride, possesses a unique combination of features: a reactive ketone, a nucleophilic amino group, and a chlorinated phenyl ring, making it a versatile precursor for a wide array of complex molecules.[1][5] Its hydrochloride salt form enhances stability and improves solubility in various reaction media, facilitating its use in diverse synthetic pathways.[6]

This guide offers a comprehensive overview of the synthetic utility of this compound, focusing on its core reactivity, applications in pharmaceutical synthesis, and detailed experimental considerations for its use.

| Property | Value |

| CAS Number | 5467-71-0[1][2] |

| Molecular Formula | C₈H₉Cl₂NO[1][2] |

| Molecular Weight | 206.07 g/mol [2][6] |

| Appearance | White to off-white crystalline powder[1][2] |

| Melting Point | 262-265 °C[6] |

| Solubility | Soluble in water[1][7] |

| Synonyms | 2-Amino-4'-chloroacetophenone Hydrochloride[1][5] |

Core Reactivity: The Power of the α-Amino Ketone Motif

The synthetic potential of this compound is rooted in the α-amino ketone functional group. This arrangement allows for a variety of chemical transformations, making it an invaluable synthon for constructing complex molecular architectures, particularly nitrogen-containing heterocycles.[3][8]

Key Reactive Sites:

-

Amino Group (-NH₂): Acts as a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions with carbonyl compounds to form imines.

-

Carbonyl Group (C=O): The ketone functionality is electrophilic and susceptible to attack by various nucleophiles. It can be reduced to a secondary alcohol, a key step in the synthesis of important amino alcohol structures.[9]

-

α-Carbon: The methylene carbon adjacent to the carbonyl group can be deprotonated under certain conditions to form an enolate, enabling aldol-type reactions and other C-C bond-forming strategies.

-

Aromatic Ring: The 4-chlorophenyl group influences the reactivity of the carbonyl group and can participate in or direct further aromatic substitution reactions.

This inherent reactivity makes α-amino ketones strategic precursors for a multitude of pharmacologically active compounds and natural products.[4][8][9]

Caption: Core reactivity map of the α-amino ketone motif.

Application Profile: A Cornerstone in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals, including antidepressants, antihistamines, and anthelmintics.[2][6] Its structure serves as a ready-made scaffold that can be elaborated into complex, biologically active molecules.

Case Study: Synthesis of Levamisole

A prominent application of this chemical family is in the synthesis of Levamisole, an anthelmintic and immunomodulatory agent.[10] While many synthetic routes to Levamisole exist, they often converge on key intermediates that can be derived from α-amino or α-halo ketones.[11][12] The synthesis showcases the utility of the α-amino ketone moiety in constructing the imidazothiazole core of the drug.

The general strategy involves the reaction of an α-amino ketone derivative with a thiourea equivalent, followed by reduction and cyclization.

Caption: Generalized synthetic pathway to Levamisole.

Experimental Protocol: Synthesis of (E)-1-(2-Aminophenyl)ethanone oxime

To illustrate the practical application of a related amino ketone in a common synthetic transformation, the following protocol details the synthesis of an oxime, a key intermediate for heterocycles like indazoles. This reaction highlights the reactivity of the carbonyl group in an amino-substituted acetophenone.[13]

Objective: To convert 2'-aminoacetophenone into its corresponding oxime via reaction with hydroxylamine hydrochloride.

Materials:

-

2'-Aminoacetophenone

-

Hydroxylamine hydrochloride[13]

-

Sodium hydroxide[13]

-

Ethanol

-

Distilled water

-

Ethyl acetate

-

Dichloromethane

-

Hexanes

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, charge ethanol (93.0 mL) and distilled water (17.0 mL).[13]

-

Addition of Reactants: Add 2'-aminoacetophenone (10.0 g, 72.8 mmol) to the solvent mixture. Add hydroxylamine hydrochloride (15.4 g, 223 mmol) in one portion, followed by sodium hydroxide (23.7 g, 594 mmol).[13]

-

Reaction: Heat the resulting suspension in an oil bath, maintaining an internal temperature of 60 °C for 1 hour. Monitor the reaction completion via Thin Layer Chromatography (TLC).[13]

-

Workup: After cooling to room temperature, concentrate the mixture by rotary evaporation. Dissolve the solid residue in distilled water (140 mL).[13]

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (3 x 100 mL).[13]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic layer by rotary evaporation to yield the crude product as a white solid.[13]

-

Purification: Dissolve the crude solid in dichloromethane (120 mL). Add hexanes (20.0 mL) to induce precipitation. Cool the solution in an ice bath to facilitate crystallization, then collect the purified product by filtration.[13]

This protocol demonstrates a fundamental transformation of the ketone group within an aminophenone structure, a reaction type directly applicable to 2-amino-1-(4-chlorophenyl)ethanone for the synthesis of various derivatives.

Conclusion